molecular formula C9H5F5O2 B13592593 1-(4-Difluoromethoxy-phenyl)-2,2,2-trifluoro-ethanone

1-(4-Difluoromethoxy-phenyl)-2,2,2-trifluoro-ethanone

Cat. No.: B13592593
M. Wt: 240.13 g/mol
InChI Key: DDBYVACIJINGSZ-UHFFFAOYSA-N
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Description

1-(4-Difluoromethoxy-phenyl)-2,2,2-trifluoro-ethanone is an organic compound characterized by the presence of difluoromethoxy and trifluoro groups attached to a phenyl ring

Preparation Methods

The synthesis of 1-(4-Difluoromethoxy-phenyl)-2,2,2-trifluoro-ethanone typically involves the difluoromethylation of phenols. One common method includes the reaction of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one with sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate and dry DMF (dimethylformamide) as a solvent. The reaction is carried out under nitrogen atmosphere at 120°C for 2 hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(4-Difluoromethoxy-phenyl)-2,2,2-trifluoro-ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium 2-chloro-2,2-difluoroacetate, cesium carbonate, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Difluoromethoxy-phenyl)-2,2,2-trifluoro-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Difluoromethoxy-phenyl)-2,2,2-trifluoro-ethanone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it binds to the hemopexin domain of matrix metalloproteinase-9 (MMP-9), inhibiting its activity and preventing cancer cell migration and proliferation . This interaction disrupts the downstream signaling pathways required for tumor growth and metastasis.

Comparison with Similar Compounds

1-(4-Difluoromethoxy-phenyl)-2,2,2-trifluoro-ethanone can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O2/c10-8(11)16-6-3-1-5(2-4-6)7(15)9(12,13)14/h1-4,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBYVACIJINGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(F)(F)F)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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